2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide typically involves multiple steps, including halogenation and amide formation. One common method involves the reaction of a suitable precursor with halogenating agents such as chlorine and fluorine under controlled conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The use of phase transfer catalysts and polar solvents can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-(trifluoromethyl)aniline
Uniqueness
2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide is unique due to its specific arrangement of halogen atoms and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-chloro-2-fluoro-2-(2,3,4-trifluoro-5,6-diphenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF4NO/c21-20(25,19(26)27)15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)16(22)18(24)17(15)23/h1-10H,(H2,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEBZXMPWXFDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C(C(=O)N)(F)Cl)F)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966478 |
Source
|
Record name | 2-Chloro-2-fluoro-2-(2~4~,2~5~,2~6~-trifluoro[1~1~,2~1~:2~2~,3~1~-terphenyl]-2~3~-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5212-71-5 |
Source
|
Record name | 2-Chloro-2-fluoro-2-(2~4~,2~5~,2~6~-trifluoro[1~1~,2~1~:2~2~,3~1~-terphenyl]-2~3~-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.